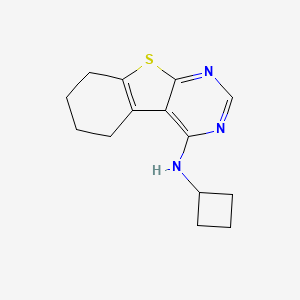

Dopamine D2 receptor antagonist-1

Description

BenchChem offers high-quality Dopamine D2 receptor antagonist-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dopamine D2 receptor antagonist-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-cyclobutyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3S/c1-2-7-11-10(6-1)12-13(17-9-4-3-5-9)15-8-16-14(12)18-11/h8-9H,1-7H2,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUJDLRACOBTTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4CCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of Haloperidol as a Dopamine D2 Receptor Antagonist: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Haloperidol, a prototypical first-generation antipsychotic that primarily functions as a dopamine D2 receptor antagonist. This document details its binding kinetics, downstream signaling effects, functional selectivity, and the key experimental protocols used for its characterization.

Introduction

Haloperidol is a high-potency typical antipsychotic medication belonging to the butyrophenone class.[1][2] It is widely used in the treatment of schizophrenia, acute psychosis, and Tourette's syndrome.[2] Its therapeutic efficacy is primarily attributed to its potent antagonism of the dopamine D2 receptor (D2R) in the mesolimbic and mesocortical pathways of the brain.[1][2][3] By blocking these receptors, haloperidol mitigates the positive symptoms of schizophrenia, such as hallucinations and delusions, which are associated with a hyperdopaminergic state.[2][3] However, its action on D2 receptors in other pathways, like the nigrostriatal and tuberoinfundibular pathways, is also responsible for its characteristic side effects, including extrapyramidal symptoms and hyperprolactinemia.[3]

Molecular Interaction with the Dopamine D2 Receptor

Haloperidol exhibits high affinity for the D2 receptor, competitively inhibiting the binding of the endogenous ligand, dopamine. This interaction has been extensively characterized using various in vitro techniques, yielding quantitative data on its binding affinity.

Binding Affinity (Ki)

The binding affinity of haloperidol for the D2 receptor is typically in the low nanomolar range, indicating a strong interaction. However, the reported Ki values can vary depending on the experimental conditions, such as the radioligand used in the competition assay.[3]

| Parameter | Value (nM) | Radioligand | Cell Type/Tissue | Reference(s) |

| Ki | 1.2 | Not Specified | D2-like receptors | [4] |

| Ki | 0.517 | [3H]-Spiperone | CHO cells expressing human D2L receptor | [5] |

| Ki | 1.45 | Not Specified | D2 Receptor | [6] |

| Ki | 0.66 - 2.84 | Not Specified | D2 Receptor | [7] |

| Ki | 0.89 | Not Specified | D2 Receptor | [8] |

Downstream Signaling Pathways

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.[9][10] Antagonism of the D2 receptor by haloperidol blocks the downstream signaling cascades initiated by dopamine. In addition to the canonical G-protein pathway, the D2 receptor also signals through a G-protein-independent pathway involving β-arrestin.[11][12]

G-Protein Dependent Signaling

Upon activation by dopamine, the D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10][13] Haloperidol, by blocking the D2 receptor, prevents this dopamine-induced reduction in cAMP.[5]

β-Arrestin Dependent Signaling

The D2 receptor can also mediate signaling through the recruitment of β-arrestin 2.[11][12] This pathway is implicated in receptor desensitization and internalization, as well as in the activation of other signaling molecules like Akt and GSK-3.[11][12] Haloperidol has been shown to be a potent antagonist of dopamine-induced β-arrestin 2 recruitment to the D2 receptor.[14][15]

Functional Selectivity

Functional selectivity, or biased agonism, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. Haloperidol exhibits functional selectivity for the β-arrestin pathway over the G-protein pathway.[13][14] It is reported to be three- to five-fold more potent at inhibiting dopamine-induced β-arrestin 2 recruitment than at antagonizing G-protein activation (cAMP inhibition).[13][14]

| Parameter | Value | Assay Type | Reference(s) |

| IC50 (G-protein) | 9.7 nM | Gαi activation (BRET) | [16] |

| IC50 (β-arrestin) | 2.2 nM | β-arrestin-2 translocation (BRET) | [16] |

| Functional Selectivity Ratio (IC50 G-protein / IC50 β-arrestin) | ~4.4 | [16] |

Experimental Protocols

The characterization of haloperidol's mechanism of action relies on several key in vitro assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a receptor.[7]

Objective: To determine the Ki of haloperidol for the D2 receptor.

Methodology:

-

Receptor Preparation: Prepare cell membranes from a cell line stably expressing the human D2 receptor (e.g., HEK293 or CHO cells).[2]

-

Assay Setup: In a 96-well plate, incubate the receptor preparation with a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [3H]-spiperone) and varying concentrations of haloperidol.[14]

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of haloperidol to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.[4][17]

Objective: To determine the functional potency (IC50) of haloperidol in blocking dopamine-induced cAMP inhibition.

Methodology:

-

Cell Culture: Seed cells stably expressing the human D2 receptor in a 96-well plate.[4]

-

Pre-incubation: Pre-incubate the cells with varying concentrations of haloperidol.[4]

-

Stimulation: Stimulate the cells with a fixed concentration of a D2 receptor agonist (e.g., dopamine or quinpirole) in the presence of forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).[17]

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or BRET-based biosensors).[18]

-

Data Analysis: Plot the cAMP levels against the concentration of haloperidol to determine the IC50 value for the reversal of agonist-induced cAMP inhibition.[4]

β-Arrestin Recruitment Assay

This assay measures the ability of an antagonist to block agonist-induced recruitment of β-arrestin to the D2 receptor.

Objective: To determine the functional potency (IC50) of haloperidol in blocking dopamine-induced β-arrestin 2 recruitment.

Methodology:

-

Cell Culture and Transfection: Use a cell line (e.g., HEK293) and co-transfect with constructs for the D2 receptor fused to a donor molecule (e.g., Renilla Luciferase for BRET) and β-arrestin 2 fused to an acceptor molecule (e.g., YFP for BRET).

-

Pre-incubation: Pre-incubate the cells with varying concentrations of haloperidol.

-

Stimulation: Stimulate the cells with a D2 receptor agonist (e.g., dopamine or quinpirole).

-

Signal Detection: Measure the signal (e.g., BRET ratio) which indicates the proximity of the D2 receptor and β-arrestin 2.

-

Data Analysis: Plot the signal against the concentration of haloperidol to determine the IC50 value for the inhibition of agonist-induced β-arrestin recruitment.

Conclusion

Haloperidol's primary mechanism of action is the potent and competitive antagonism of the dopamine D2 receptor. This action blocks both G-protein dependent (cAMP) and β-arrestin dependent signaling pathways. Notably, haloperidol exhibits a degree of functional selectivity, more potently inhibiting the β-arrestin pathway. A thorough understanding of these molecular mechanisms, quantified by the experimental protocols detailed herein, is crucial for the rational design and development of novel antipsychotic agents with improved efficacy and side-effect profiles.

References

- 1. Radioligand binding assays [bio-protocol.org]

- 2. benchchem.com [benchchem.com]

- 3. Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Haloperidol dopamine receptor occupancy and antagonism correspond to delirium agitation scores and EPS risk: A PBPK-PD modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AID 1963594 - Dopamine D2 receptor (DRD2) small molecule agonists, cell-based qHTS assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Predicting haloperidol occupancy of central dopamine D2 receptors from plasma levels | Semantic Scholar [semanticscholar.org]

- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 11. Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor [frontiersin.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. pnas.org [pnas.org]

- 17. Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Discovery of Risperidone: A Dopamine D2 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Risperidone, a second-generation (atypical) antipsychotic, represents a significant milestone in the pharmacotherapy of schizophrenia and other psychotic disorders. Its clinical efficacy is attributed to its potent antagonism of both dopamine D2 and serotonin 5-HT2A receptors. This technical guide provides a comprehensive overview of the discovery and synthesis of risperidone, intended for researchers, scientists, and professionals in the field of drug development. The document details the scientific journey from its conceptualization, rooted in the LSD model of psychopathology, to its chemical synthesis and pharmacological characterization. Key experimental protocols, quantitative data on receptor binding and functional activity, and relevant signaling pathways are presented in a structured format to facilitate understanding and further research.

Discovery Process

The discovery of risperidone by Janssen Pharmaceutica in the 1980s was a departure from the traditional focus on pure dopamine D2 receptor antagonism that characterized first-generation antipsychotics. The development was guided by the "serotonin-dopamine hypothesis" of schizophrenia, which posited that a combined blockade of both 5-HT2A and D2 receptors would lead to improved efficacy against negative symptoms and a lower incidence of extrapyramidal side effects (EPS).[1][2]

A key conceptual framework in the discovery of risperidone was the LSD model of psychopathology.[3][4] Researchers utilized the subjective effects of lysergic acid diethylamide (LSD) in animal models as a surrogate for certain psychotic symptoms. Compounds were screened for their ability to antagonize LSD-induced behaviors, which are primarily mediated by the 5-HT2A receptor. This approach led to the identification of compounds with potent 5-HT2A antagonistic activity. Subsequent optimization focused on incorporating D2 receptor antagonism to achieve a balanced pharmacological profile.

Lead Identification and Optimization Workflow

The discovery process involved a systematic screening cascade to identify and optimize lead compounds.

Synthesis of Risperidone

The chemical synthesis of risperidone has been approached through various routes. The most common and industrially applied method involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[5][6] More recent methods have explored alternative strategies, such as the Stille reaction, to improve yield and efficiency.[7]

Synthetic Scheme: Condensation Method

Quantitative Data

The pharmacological profile of risperidone is defined by its high affinity for a range of neurotransmitter receptors. This multi-receptor binding profile contributes to its therapeutic effects and side-effect profile.

Table 1: Receptor Binding Affinity of Risperidone

| Receptor | Ki (nM) | Reference |

| Serotonin Receptors | ||

| 5-HT2A | 0.16 | [8] |

| 5-HT1A | 420 | [9] |

| 5-HT2C | 50 | [9] |

| 5-HT7 | ~2 | [10] |

| Dopamine Receptors | ||

| D2 | 3.13 | [8] |

| D1 | 240 | [9] |

| D3 | ~30 | [1] |

| D4 | 7.3 | [9] |

| Adrenergic Receptors | ||

| α1A | 0.8 | [8] |

| α2A | 7.54 | [8] |

| Histamine Receptors | ||

| H1 | 2.23 | [8] |

Table 2: Functional Activity of Risperidone

| Assay | Endpoint | IC50 (nM) | Reference |

| Serotonin-induced 32P-phosphatidic acid formation (human platelets) | Inhibition | 0.5 | [8] |

| Apomorphine-induced stereotypy (rat) | Antagonism | ED50: 0.056-0.15 mg/kg | [1] |

| MTT cell proliferation assay (U251 cells) | Inhibition | 111,300 | [11] |

Table 3: Pharmacokinetic Properties of Risperidone

| Parameter | Value | Reference |

| Bioavailability | ~70% (oral) | [2] |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [2] |

| Volume of Distribution (Vd) | 1-2 L/kg | |

| Plasma Protein Binding | 90% (risperidone), 77% (9-hydroxyrisperidone) | |

| Metabolism | Extensively hepatic via CYP2D6 to 9-hydroxyrisperidone (active) | [12] |

| Elimination Half-life (t1/2) | ~3 hours (extensive metabolizers), ~20 hours (poor metabolizers) | [13] |

| Active Moiety Half-life (risperidone + 9-hydroxyrisperidone) | ~20 hours | [13] |

Signaling Pathways

Risperidone exerts its therapeutic effects by modulating intracellular signaling cascades downstream of the D2 and 5-HT2A receptors.

Dopamine D2 Receptor Signaling Pathway

As an antagonist, risperidone blocks the binding of dopamine to the D2 receptor, a G protein-coupled receptor (GPCR) linked to Gi/o proteins. This blockade prevents the inhibition of adenylyl cyclase, leading to a relative increase in intracellular cyclic AMP (cAMP) levels.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

Objective: To determine the binding affinity of risperidone for various neurotransmitter receptors.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., human cloned D2 or 5-HT2A receptors).

-

Radioligand specific for the receptor (e.g., [3H]spiperone for D2, [3H]ketanserin for 5-HT2A).

-

Risperidone solutions of varying concentrations.

-

Incubation buffer (e.g., Tris-HCl buffer with appropriate ions).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare a series of dilutions of risperidone.

-

In a reaction tube, add the cell membrane preparation, the specific radioligand at a concentration near its Kd, and a specific concentration of risperidone or vehicle.

-

Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

-

Calculate the specific binding at each concentration of risperidone.

-

Determine the IC50 value (the concentration of risperidone that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Assessment of Antipsychotic Activity: Apomorphine-Induced Stereotypy in Rats

Objective: To evaluate the in vivo dopamine D2 receptor antagonist activity of risperidone.

Materials:

-

Male Wistar rats.

-

Risperidone solution for injection.

-

Apomorphine hydrochloride solution.

-

Vehicle control (e.g., saline).

-

Observation cages.

Procedure:

-

Acclimatize rats to the experimental conditions.

-

Administer risperidone or vehicle to different groups of rats via a specific route (e.g., intraperitoneal or subcutaneous).

-

After a defined pretreatment time, administer a standard dose of apomorphine (a dopamine agonist) to induce stereotyped behaviors (e.g., sniffing, licking, gnawing).

-

Immediately place each rat in an individual observation cage.

-

Observe and score the intensity of stereotyped behaviors at regular intervals for a specific duration (e.g., every 10 minutes for 1 hour).

-

Use a standardized scoring system to quantify the stereotyped behaviors.

-

Analyze the data to determine the dose of risperidone that produces a 50% reduction in the apomorphine-induced stereotypy score (ED50).

Clinical Trial Protocol for Schizophrenia (Illustrative Example)

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[14][15]

Inclusion Criteria:

-

Male or female patients, aged 18-65 years.

-

Diagnosis of schizophrenia according to DSM-V criteria.

-

Acute exacerbation of psychotic symptoms.

Exclusion Criteria:

-

History of substance abuse.

-

Significant unstable medical conditions.

-

Pregnancy or lactation.

Treatment Arms:

-

Risperidone (e.g., 4-8 mg/day, orally).

-

Placebo.

Primary Efficacy Endpoint: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at the end of the treatment period (e.g., 6 weeks).

Secondary Efficacy Endpoints:

-

Change from baseline in PANSS subscale scores.

-

Clinical Global Impression (CGI) scale scores.

Safety Assessments:

-

Monitoring of adverse events.

-

Measurement of vital signs and weight.

-

Electrocardiograms (ECGs).

-

Laboratory safety tests (hematology, clinical chemistry, urinalysis).

-

Assessment of extrapyramidal symptoms using scales like the Simpson-Angus Scale (SAS) and the Barnes Akathisia Rating Scale (BARS).

Statistical Analysis:

-

Analysis of covariance (ANCOVA) will be used to compare the change from baseline in the PANSS total score between the risperidone and placebo groups, with baseline PANSS score as a covariate.

Conclusion

The discovery and development of risperidone marked a pivotal moment in the treatment of schizophrenia, validating the serotonin-dopamine hypothesis and paving the way for a new generation of atypical antipsychotics. Its synthesis, while achievable through various routes, is most commonly performed via a convergent N-alkylation strategy. The detailed pharmacological and clinical data presented in this guide underscore the complex interplay of its multi-receptor antagonism, which is central to its therapeutic efficacy and side-effect profile. This comprehensive overview serves as a valuable resource for researchers and clinicians, providing a foundational understanding of this important therapeutic agent and a basis for future drug discovery efforts in the field of neuropsychopharmacology.

References

- 1. Survey on the pharmacodynamics of the new antipsychotic risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A pharmacological, pharmacokinetic and clinical overview of risperidone, a new antipsychotic that blocks serotonin 5-HT2 and dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovering risperidone: the LSD model of psychopathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovering risperidone: the LSD model of psychopathology (2003) | Francis C. Colpaert | 62 Citations [scispace.com]

- 5. Risperidone synthesis - chemicalbook [chemicalbook.com]

- 6. US6750341B2 - Preparation of risperidone - Google Patents [patents.google.com]

- 7. An efficient synthesis of risperidone via stille reaction: antipsychotic, 5-HT2, and dopamine-D2-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. risperidone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. researchgate.net [researchgate.net]

- 12. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]

- 13. The pharmacokinetics of risperidone in humans: a summary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Study design and protocol development process (Chapter 1) - Antipsychotic Trials in Schizophrenia [cambridge.org]

- 15. Risperidone versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of Structure and Activity: A Guide to Dopamine D2 Receptor Antagonism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dopamine D2 receptor, a key player in the central nervous system, is a primary target for therapeutic intervention in a range of neuropsychiatric disorders, most notably schizophrenia. The clinical efficacy of antipsychotic medications is intrinsically linked to their ability to antagonize this receptor. Understanding the nuanced relationship between the chemical structure of a compound and its activity at the D2 receptor is paramount for the rational design of novel therapeutics with improved efficacy and side-effect profiles. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of major classes of D2 receptor antagonists, detailed experimental protocols for their characterization, and visual representations of the underlying biological and chemical principles.

The Dopamine D2 Receptor and Its Signaling Cascades

The dopamine D2 receptor is a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] It primarily couples to the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] Beyond this canonical G protein-dependent pathway, the D2 receptor can also signal through β-arrestin-dependent pathways.[1] This "biased signaling" has emerged as a critical concept in drug development, as ligands may preferentially activate one pathway over the other, potentially leading to therapies with fewer side effects.

Dopamine, the endogenous ligand, activates both G protein and β-arrestin pathways.[4] Antagonists, by blocking the binding of dopamine, prevent the initiation of these signaling cascades. The intricate interplay between these pathways underscores the complexity of D2 receptor pharmacology and the importance of detailed in vitro characterization of novel antagonists.

Structure-Activity Relationships of D2 Receptor Antagonists

The SAR of D2 antagonists is diverse, reflecting the chemical heterogeneity of compounds that target this receptor. However, common pharmacophoric features have been identified, providing a framework for the design of new chemical entities.[5]

The General Pharmacophore Model

A widely accepted pharmacophore model for D2 antagonists includes several key features: a basic nitrogen atom, an aromatic ring system, and a specific spatial arrangement of these moieties.[5][6] The basic nitrogen is typically protonated at physiological pH and is thought to interact with a conserved aspartate residue in the third transmembrane domain of the receptor. The aromatic region often engages with hydrophobic pockets within the receptor binding site.

Major Classes of D2 Antagonists and their SAR

The phenothiazines represent the first generation of typical antipsychotics.[7] Their SAR is well-established, with key modifications influencing potency and side-effect profiles.[8]

-

Substitution at the 2-position: An electron-withdrawing group (e.g., -Cl, -CF3) at this position is crucial for activity.[8]

-

The N-10 side chain: A three-carbon chain between the ring nitrogen and the terminal amino group is optimal for neuroleptic activity.[8]

-

The terminal amino group: This must be a tertiary amine for maximal potency.[8]

Table 1: SAR of Phenothiazine Analogs at the Dopamine D2 Receptor

| Compound | R2 | Side Chain at N10 | D2 Ki (nM) | Reference |

| Chlorpromazine | -Cl | -(CH2)3N(CH3)2 | 1.0 | [9] |

| Fluphenazine | -CF3 | -(CH2)3N(CH2CH2OH) | 0.5 | [9] |

| Perphenazine | -Cl | -(CH2)3N(CH2CH2OH) | 0.6 | [9] |

| Thioridazine | -SCH3 | -(CH2)2-piperidine | 3.0 | [10] |

The butyrophenones are another class of typical antipsychotics, with haloperidol being a prominent example.[11]

-

The fluorobenzoyl moiety: The para-fluoro substitution is important for activity.

-

The tertiary amine: This is typically part of a piperidine ring.

-

The C-4 substituent on the piperidine ring: This substituent significantly influences potency and receptor selectivity.

Table 2: SAR of Butyrophenone Analogs at the Dopamine D2 Receptor

| Compound | C-4 Piperidine Substituent | D2 Ki (nM) | Reference |

| Haloperidol | 4-chlorophenyl, 4-hydroxy | 1.2 | [12] |

| Spiperone | 4-phenyl-4-carboxamide | 0.05 | [3] |

| Benperidol | 1-(4-oxo-4-phenylbutyl)-4-piperidinyl | 0.2 | [11] |

Atypical antipsychotics generally exhibit a broader receptor binding profile, often with high affinity for serotonin 5-HT2A receptors in addition to D2 antagonism.[13] This is thought to contribute to their improved side-effect profile, particularly the lower incidence of extrapyramidal symptoms.[13]

Table 3: D2 and 5-HT2A Receptor Binding Affinities of Atypical Antipsychotics

| Compound | D2 Ki (nM) | 5-HT2A Ki (nM) | Reference |

| Clozapine | 130 | 8.9 | [12] |

| Olanzapine | 11 | 4 | [13] |

| Risperidone | 3.3 | 0.16 | [13] |

| Quetiapine | 150 | 20 | [10] |

| Aripiprazole | 0.34 | 3.4 | [14] |

The arylpiperazine moiety is a common scaffold in many atypical antipsychotics and other D2 antagonists.[15][16][17][18] Modifications to both the aryl group and the linker to the second pharmacophore have been extensively explored to optimize D2 affinity and selectivity.[15][16][17]

Table 4: SAR of Arylpiperazine Analogs at the Dopamine D2 Receptor

| Compound | Aryl Group | Linker and Second Pharmacophore | D2 Ki (nM) | Reference |

| Aripiprazole | 2,3-dichlorophenyl | -O(CH2)4- | 0.34 | [14] |

| Cariprazine | 2,3-dichlorophenyl | -CONH(CH2)2- | 0.49 | [14] |

| Lurasidone | Benzisothiazolyl | -CH2CH2- | 1.1 | [10] |

Experimental Protocols for Characterizing D2 Antagonists

The in vitro pharmacological characterization of D2 receptor antagonists relies on a suite of well-established assays.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the D2 receptor by competing with a radiolabeled ligand.[19][20][21][22]

Protocol: [3H]-Spiperone Competition Binding Assay

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the D2 receptor in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 100-200 µg/mL.

-

-

Assay Setup:

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

Increasing concentrations of the unlabeled antagonist (competitor).

-

For total binding, add vehicle instead of competitor.

-

For non-specific binding, add a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).

-

Membrane preparation.

-

[3H]-Spiperone (final concentration ~0.2-0.5 nM).

-

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Harvesting and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Dry the filter mat and measure the radioactivity in each filter disc using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) by non-linear regression.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Functional assays measure the effect of a compound on receptor-mediated signaling, allowing for the determination of its efficacy (agonist, antagonist, or inverse agonist).

Protocol: [35S]-GTPγS Binding Assay

This assay measures the activation of G proteins coupled to the D2 receptor.[23][24][25][26][27] Antagonists will inhibit the stimulation of [35S]-GTPγS binding by a D2 agonist.

-

Membrane Preparation:

-

Prepare membranes as described for the radioligand binding assay.

-

-

Assay Setup:

-

In a 96-well plate, add in the following order:

-

Assay buffer (containing MgCl2 and GDP).

-

Increasing concentrations of the antagonist.

-

A fixed concentration of a D2 agonist (e.g., dopamine or quinpirole) at its EC80.

-

Membrane preparation.

-

-

-

Pre-incubation:

-

Pre-incubate the plate for 15-30 minutes at 30°C.

-

-

Initiation of Reaction:

-

Add [35S]-GTPγS (final concentration ~0.1 nM) to each well to start the reaction.

-

-

Incubation:

-

Incubate for 60 minutes at 30°C.

-

-

Termination and Detection:

-

Terminate the reaction by rapid filtration as in the radioligand binding assay.

-

Measure the amount of bound [35S]-GTPγS by scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of agonist-stimulated [35S]-GTPγS binding against the logarithm of the antagonist concentration.

-

Determine the IC50 value and calculate the functional Ki using the appropriate pharmacological model.

-

References

- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The dopamine D2 receptor can directly recruit and activate GRK2 without G protein activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 4. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Using a pharmacophore representation concept to elucidate molecular similarity of dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. SAR of phenothiazine.pptx [slideshare.net]

- 9. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. thecarlatreport.com [thecarlatreport.com]

- 11. researchgate.net [researchgate.net]

- 12. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 20. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]

- 21. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Sulfur-35 GTP Binding Assays | Revvity [revvity.com]

- 26. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

Preclinical Pharmacological Profile of Risperidone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risperidone is a second-generation (atypical) antipsychotic agent widely used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autistic disorder. Its clinical efficacy is attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. This technical guide provides a comprehensive overview of the preclinical pharmacological profile of risperidone, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development in the field of neuroscience.

Data Presentation

In Vitro Receptor Binding Affinity

The receptor binding profile of risperidone has been extensively characterized through radioligand binding assays. The following table summarizes the inhibitory constants (Ki) of risperidone for various neurotransmitter receptors, providing insight into its selectivity and potential off-target effects. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki (nM) | Species | Radioligand | Tissue/Cell Line | Reference |

| Dopamine D2 | 3.13 - 3.2 | Human/Rat | [3H]-Spiperone | CHO Cells / Rat Striatum | [1][2] |

| Dopamine D1 | 240 | Human | - | - | [1] |

| Dopamine D3 | - | - | - | - | - |

| Dopamine D4 | 7.3 | Human | - | - | [1] |

| Serotonin 5-HT2A | 0.16 - 0.2 | Human | - | - | [1][2] |

| Serotonin 5-HT1A | 420 | Human | - | - | [1] |

| Serotonin 5-HT2C | 50 | Human | - | - | [1] |

| Adrenergic α1 | 0.8 | Rat | - | - | [2] |

| Adrenergic α2 | 7.54 | Rat | - | - | [2] |

| Histamine H1 | 2.23 - 20 | Human/Rat | - | - | [1][2] |

| Muscarinic M1 | >10,000 | Human | - | - | [1] |

In Vitro Functional Activity

Risperidone's functional activity as an antagonist at the dopamine D2 receptor has been evaluated using various cell-based assays. These assays measure the ability of risperidone to inhibit the downstream signaling initiated by a receptor agonist.

| Assay Type | Receptor | Parameter | Value | Species/Cell Line | Reference |

| cAMP Inhibition Assay | Dopamine D2 | IC50: 7.09 nM | Antagonist | Human | [3] |

| β-Arrestin Recruitment Assay | Dopamine D2 | Potent Antagonist | - | HEK293 Cells | [4] |

| Phosphatidic Acid Formation | Serotonin 5-HT2A | IC50: 0.5 nM | Antagonist | Human Platelets | [2] |

Preclinical Pharmacokinetics in Rats (Oral Administration)

Pharmacokinetic studies in rats provide essential information on the absorption, distribution, metabolism, and excretion (ADME) of risperidone.

| Parameter | Value | Route | Dose | Reference |

| Bioavailability | ~70% | Oral | - | [5] |

| Tmax (Time to Peak Plasma Concentration) | ~1 hour | Oral | - | [6] |

| Volume of Distribution (Vd) | 1-2 L/kg | - | - | [5] |

| Plasma Protein Binding (Risperidone) | 90% | - | - | [6] |

| Plasma Protein Binding (9-hydroxyrisperidone) | 77% | - | - | [6] |

| Apparent Half-life (t1/2) - Extensive Metabolizers | 3 hours | - | - | [6] |

| Apparent Half-life (t1/2) - Poor Metabolizers | 20 hours | - | - | [6] |

| Major Metabolite | 9-hydroxyrisperidone (active) | - | - | [5] |

| Primary Route of Metabolism | Hepatic (CYP2D6) | - | - | [5] |

In Vivo Efficacy in Animal Models

The antipsychotic potential of risperidone has been demonstrated in various animal models of schizophrenia. The prepulse inhibition (PPI) of the startle reflex is a key model for assessing sensorimotor gating deficits observed in schizophrenia.

| Animal Model | Effect | Dose Range (rats) | Reference |

| Prepulse Inhibition (PPI) Deficit Reversal (Apomorphine-induced) | Reverses PPI deficit | 0.3 - 3 mg/kg | [7] |

| Prepulse Inhibition (PPI) Deficit Reversal (DOI-induced) | Reverses PPI deficit | 0.3 - 3 mg/kg | [7] |

| Prepulse Inhibition (PPI) Deficit Reversal (Dizocilpine-induced) | Reverses PPI deficit | 0.3 - 3 mg/kg | [7] |

| Catalepsy Induction | Induces catalepsy at high doses | - | [8] |

| Conditioned Avoidance Response | Inhibits response | - | [9] |

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.

Materials:

-

Cell membranes prepared from CHO cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [3H]-Spiperone (a potent D2 antagonist).

-

Non-specific binding control: Haloperidol (10 µM).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Test compound (Risperidone) at various concentrations.

-

Glass fiber filters (GF/B or GF/C).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add assay buffer, cell membranes, and either the test compound, vehicle (for total binding), or haloperidol (for non-specific binding).

-

Initiate the binding reaction by adding [3H]-Spiperone at a concentration close to its Kd value.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for Dopamine D2 Receptor Antagonism

Objective: To measure the functional antagonism of a test compound at the dopamine D2 receptor by quantifying its effect on agonist-induced inhibition of cyclic AMP (cAMP) production.

Materials:

-

HEK293 or CHO cells stably expressing the human dopamine D2 receptor.

-

Dopamine D2 receptor agonist (e.g., Quinpirole).

-

Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).

-

Test compound (Risperidone) at various concentrations.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for a defined period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of the D2 receptor agonist (e.g., quinpirole at its EC80) in the presence of forskolin.

-

Incubate for a specific time to allow for the modulation of cAMP levels (e.g., 30 minutes).

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the cAMP levels in the cell lysates using a suitable detection kit according to the manufacturer's instructions.

-

Generate a dose-response curve for the antagonist's ability to reverse the agonist-induced decrease in cAMP levels.

-

Determine the IC50 value, which is the concentration of the antagonist that restores the cAMP level to 50% of the maximal effect of the agonist.

Prepulse Inhibition (PPI) Test in Rats

Objective: To evaluate the ability of a test compound to reverse sensorimotor gating deficits in an animal model of schizophrenia.

Materials:

-

Male Wistar or Sprague-Dawley rats.

-

Startle response measurement system (e.g., SR-LAB).

-

Acoustic stimuli: a weak prepulse (e.g., 75-85 dB) and a strong, startling pulse (e.g., 110-120 dB).

-

A psychostimulant to induce PPI deficit (e.g., apomorphine, dizocilpine).

-

Test compound (Risperidone) and vehicle.

Procedure:

-

Acclimate the rats to the testing room and handling procedures.

-

Administer the test compound or vehicle at a specified time before the test session.

-

Administer the PPI-disrupting agent (e.g., apomorphine) at a specified time before the test session.

-

Place the rat in the startle chamber and allow for a brief acclimatization period with background white noise.

-

The test session consists of a series of trials presented in a pseudorandom order:

-

Pulse-alone trials: The startling pulse is presented alone.

-

Prepulse-plus-pulse trials: The weak prepulse is presented shortly before the startling pulse.

-

No-stimulus trials: Only background noise is presented.

-

-

Record the startle amplitude for each trial.

-

Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [(startle amplitude on prepulse + pulse trial) / (startle amplitude on pulse-alone trial)] x 100.

-

Analyze the data to determine if the test compound significantly reverses the PPI deficit induced by the psychostimulant compared to the vehicle-treated group.

Mandatory Visualizations

Dopamine D2 Receptor Signaling Pathway

Caption: Dopamine D2 Receptor Signaling Cascade.

Serotonin 5-HT2A Receptor Signaling Pathway

Caption: Serotonin 5-HT2A Receptor Signaling Cascade.

Experimental Workflow for Radioligand Binding Assay

Caption: Radioligand Binding Assay Workflow.

Logical Relationship of Risperidone's Dual Antagonism

Caption: Risperidone's Dual Receptor Antagonism.

References

- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 2. cdn-links.lww.com [cdn-links.lww.com]

- 3. risperidone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]

- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 7. Examination of drug-induced and isolation-induced disruptions of prepulse inhibition as models to screen antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Survey on the pharmacodynamics of the new antipsychotic risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cpn.or.kr [cpn.or.kr]

Target Validation of Dopamine D2 Receptor Antagonists in Central Nervous System Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dopamine D2 receptor (D2R) is a G protein-coupled receptor critically implicated in the pathophysiology of a range of central nervous system (CNS) disorders. Its role in modulating neurotransmission has established it as a cornerstone target for therapeutic intervention, particularly in psychotic and movement disorders. This technical guide provides an in-depth overview of the target validation for D2R antagonists, consolidating key preclinical and clinical data, detailing essential experimental protocols, and visualizing the intricate signaling and drug development pathways. The presented evidence robustly supports the continued investigation and development of novel D2R antagonists with improved selectivity and side-effect profiles for the treatment of schizophrenia, bipolar disorder, Tourette's syndrome, and other related neurological and psychiatric conditions.

Introduction: The Dopamine D2 Receptor as a Pivotal CNS Target

The dopamine D2 receptor is a member of the D2-like family of dopamine receptors, which also includes the D3 and D4 subtypes. These receptors are coupled to Gi/o proteins and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. D2 receptors are prominently expressed in key brain regions associated with motor control, reward, and cognition, including the striatum, nucleus accumbens, and prefrontal cortex. Dysregulation of dopaminergic signaling, particularly hyperactivation of D2R pathways, is a central tenet in the "dopamine hypothesis of schizophrenia," which posits that an excess of dopamine contributes to the positive symptoms of the disorder, such as hallucinations and delusions.[1][2] Consequently, antagonism of the D2R has been the primary mechanism of action for antipsychotic medications for decades.[1]

D2R Signaling Pathways

The signaling cascade initiated by D2R activation is complex and multifaceted. The canonical pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels. However, emerging research has highlighted the importance of non-canonical, β-arrestin-dependent signaling pathways, which can mediate distinct cellular responses. Understanding these divergent pathways is crucial for the development of biased ligands that may offer therapeutic benefits with fewer side effects.

Caption: Dopamine D2 Receptor Signaling Pathways.

Target Validation: Evidence from Preclinical and Clinical Studies

The validation of the D2R as a therapeutic target is supported by a wealth of evidence spanning from in vitro binding assays to large-scale clinical trials.

In Vitro Binding Affinities

The binding affinity (Ki) of a compound for the D2R is a critical determinant of its potency. A lower Ki value indicates a higher binding affinity. The table below summarizes the Ki values for several typical and atypical antipsychotics for the dopamine D2 receptor.

| Compound | Class | D2 Ki (nM) | Reference |

| Haloperidol | Typical | 0.517 - 1.45 | [3] |

| Chlorpromazine | Typical | ~10 | [4] |

| Risperidone | Atypical | 3.3 | [5] |

| Olanzapine | Atypical | 11 | [5] |

| Quetiapine | Atypical | 160 | [5] |

| Clozapine | Atypical | 125 | [5] |

| Aripiprazole | Atypical (Partial Agonist) | ~0.34 | [6] |

Table 1: Binding Affinities (Ki) of Selected Antipsychotics for the Dopamine D2 Receptor.

In Vivo Receptor Occupancy

Positron Emission Tomography (PET) studies have been instrumental in establishing a therapeutic window for D2R occupancy. Clinical efficacy in treating psychosis is generally observed at D2R occupancy levels of 60-80%. Occupancy above 80% is associated with a significantly higher risk of extrapyramidal symptoms (EPS).[7]

Clinical Efficacy and Side Effects

Large-scale clinical trials, such as the Clinical Antipsychotic Trials of Intervention Effectiveness (CATIE), have provided valuable data on the comparative efficacy and tolerability of various D2R antagonists in schizophrenia.[7] While efficacy in reducing positive symptoms is a common feature, the side-effect profiles vary considerably.

| Drug | Efficacy (Positive Symptoms) | Extrapyramidal Symptoms (EPS) | Weight Gain | Prolactin Elevation |

| Typical Antipsychotics (e.g., Haloperidol) | High | High | Low | High |

| Atypical Antipsychotics | ||||

| Risperidone | High | Moderate | Moderate | High |

| Olanzapine | High | Low | High | Moderate |

| Quetiapine | Moderate | Very Low | High | Low |

| Ziprasidone | Moderate | Very Low | Low | Low |

| Aripiprazole | Moderate | Very Low | Low | Low |

Table 2: Simplified Efficacy and Side Effect Profile of Selected D2R Antagonists.

Experimental Protocols for Target Validation

Rigorous experimental methodologies are essential for the validation and characterization of novel D2R antagonists.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the D2R.

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing the D2R (e.g., CHO or HEK293 cells stably transfected with the human D2R) in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes, which are then resuspended in assay buffer.[8]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled ligand with known high affinity for the D2R (e.g., [3H]-spiperone or [3H]-raclopride), and varying concentrations of the unlabeled test compound.[3][8]

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.[8]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[8]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Caption: Experimental Workflow for a Radioligand Binding Assay.

In Vivo Microdialysis

Objective: To measure the extracellular levels of dopamine and its metabolites in specific brain regions of freely moving animals following the administration of a D2R antagonist.

Methodology:

-

Surgical Implantation: Anesthetize the animal (e.g., a rat) and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., the nucleus accumbens or striatum).[9][10]

-

Recovery: Allow the animal to recover from surgery for several days.

-

Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).[9]

-

Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of dopamine levels.[10]

-

Drug Administration: Administer the D2R antagonist via a relevant route (e.g., intraperitoneal injection or through the dialysis probe).

-

Sample Collection: Continue to collect dialysate samples at regular intervals for a defined period post-drug administration.

-

Neurochemical Analysis: Analyze the concentration of dopamine and its metabolites in the dialysate samples using a sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).[2][10]

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels.

Prepulse Inhibition (PPI) of the Startle Reflex

Objective: To assess the sensorimotor gating function in rodents, a translational model for deficits observed in schizophrenia.

Methodology:

-

Apparatus: Place the animal in a startle chamber equipped with a sensor to detect the whole-body startle response.[11][12]

-

Acclimation: Allow the animal to acclimate to the chamber for a few minutes with background white noise.[13]

-

Test Session: The session consists of different trial types presented in a pseudorandom order:

-

Pulse-alone trials: A strong acoustic stimulus (the pulse, e.g., 120 dB) is presented to elicit a startle response.[12]

-

Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB) is presented shortly before the pulse.[13]

-

No-stimulus trials: Only background noise is present.[12]

-

-

Data Acquisition: Record the startle amplitude for each trial.

-

Data Analysis: Calculate the percentage of prepulse inhibition (%PPI) using the formula: %PPI = 100 * [(startle amplitude on pulse-alone trials - startle amplitude on prepulse-pulse trials) / startle amplitude on pulse-alone trials].[12] Antipsychotic drugs that are effective in treating psychosis in humans typically reverse deficits in PPI induced by psychomimetic drugs like apomorphine or PCP.

Drug Discovery and Development Workflow

The development of a novel D2R antagonist follows a structured workflow from initial target identification to clinical trials.

Caption: Drug Discovery and Development Workflow for a D2R Antagonist.

Balancing Therapeutic Efficacy and Adverse Effects

A major challenge in the development of D2R antagonists is mitigating the on-target adverse effects that arise from blocking dopamine signaling in pathways not directly related to the therapeutic effect.

Caption: Relationship Between D2R Blockade in Different Pathways and Effects.

Future Directions and Conclusion

The dopamine D2 receptor remains a highly validated and crucial target for the treatment of a variety of CNS disorders. While existing D2R antagonists are effective for many patients, there is a significant unmet need for therapies with improved side-effect profiles and broader efficacy, particularly for the negative and cognitive symptoms of schizophrenia. Future research will likely focus on the development of:

-

More selective D2R antagonists: Compounds with higher selectivity for the D2R over other dopamine receptor subtypes and other neurotransmitter receptors may offer a better balance of efficacy and tolerability.

-

Biased agonists/antagonists: Ligands that preferentially activate or block specific downstream signaling pathways (e.g., G protein vs. β-arrestin) could potentially separate therapeutic effects from adverse effects.

-

Combination therapies: Targeting the D2R in conjunction with other neurotransmitter systems may provide synergistic benefits and a more comprehensive treatment approach.

References

- 1. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn-links.lww.com [cdn-links.lww.com]

- 4. Antipsychotic agents differ in how fast they come off the dopamine D2 receptors. Implications for atypical antipsychotic action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. psychiatrist.com [psychiatrist.com]

- 6. researchgate.net [researchgate.net]

- 7. Dopamine D2 Receptor Occupancy and Cognition in Schizophrenia: Analysis of the CATIE Data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]

- 13. Habituation and Prepulse Inhibition of Acoustic Startle in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

The Evolution of Dopamine D2 Receptor Antagonists: A Technical Guide

An In-depth Exploration of the Pharmacological Journey from Broad-Spectrum Blockade to Fine-Tuned Modulation for Researchers, Scientists, and Drug Development Professionals.

This technical guide charts the history and evolution of dopamine D2 receptor antagonists, from the serendipitous discovery of first-generation antipsychotics to the rational design of modern receptor modulators. It provides a detailed examination of the pharmacological principles, key experimental methodologies, and the progressive understanding of the intricate signaling pathways that have driven the development of safer and more effective therapies for psychotic disorders.

The Dawn of a Revolution: First-Generation (Typical) Antipsychotics

The era of antipsychotic treatment began in the 1950s with the discovery of chlorpromazine, a phenothiazine derivative initially investigated for its anesthetic properties. Its profound calming effects on psychiatric patients led to its widespread use and serendipitously uncovered its antipsychotic activity.[1] This discovery, along with subsequent research, gave rise to the dopamine hypothesis of schizophrenia , which posited that hyperactivity of dopaminergic pathways, particularly involving the D2 receptor, was a core pathophysiological element of psychosis.[2][3]

First-generation antipsychotics (FGAs), or "typical" antipsychotics like chlorpromazine and haloperidol, function primarily as high-affinity antagonists at the dopamine D2 receptor.[4][5][6] By blocking these receptors in the mesolimbic pathway, they effectively reduce the positive symptoms of schizophrenia, such as hallucinations and delusions.[6] However, their lack of receptor selectivity and potent D2 blockade in other brain regions, such as the nigrostriatal and tuberoinfundibular pathways, lead to significant and often debilitating side effects. These include extrapyramidal symptoms (EPS) like parkinsonism and tardive dyskinesia, as well as hyperprolactinemia.[6][7]

Data Presentation: D2 Receptor Binding Affinities of First-Generation Antipsychotics

The therapeutic and adverse effects of FGAs are closely linked to their binding affinity (Ki) for the D2 receptor. A lower Ki value indicates a higher binding affinity.

| Drug | Class | D2 Receptor Ki (nM) |

| Haloperidol | Butyrophenone | 0.5 - 2.2 |

| Chlorpromazine | Phenothiazine | 3.1 - 10 |

| Fluphenazine | Phenothiazine | 0.4 - 1.0 |

| Thioridazine | Phenothiazine | 3.5 - 10 |

| Perphenazine | Phenothiazine | 0.2 - 1.0 |

Note: Ki values can vary between studies based on experimental conditions.

Experimental Protocol: Radioligand Displacement Assay for D2 Receptor Affinity (Ki)

This protocol describes a standard method for determining the binding affinity of an unlabeled test compound (e.g., an FGA) by measuring its ability to displace a radiolabeled ligand from the D2 receptor.

1. Materials:

-

Receptor Source: Cell membranes prepared from a stable cell line expressing human dopamine D2 receptors (e.g., CHO or HEK-293 cells).[8]

-

Radioligand: A high-affinity D2 receptor antagonist labeled with a radioisotope, such as [³H]-Spiperone.[8][9]

-

Test Compound: The unlabeled antipsychotic drug of interest.

-

Non-specific Binding Control: A high concentration of an unlabeled D2 antagonist (e.g., 10 µM Spiperone) to determine binding to non-receptor sites.[8]

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[10]

-

Instrumentation: Scintillation counter, 96-well plates, and a cell harvester with glass fiber filters.

2. Procedure:

-

Membrane Preparation: Homogenize cells expressing D2 receptors and centrifuge to isolate the cell membrane fraction. Resuspend the membrane pellet in the assay buffer.[10]

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Receptor membranes + Radioligand + Buffer.

-

Non-specific Binding: Receptor membranes + Radioligand + Non-specific Binding Control.

-

Displacement: Receptor membranes + Radioligand + various concentrations of the Test Compound.

-

-

Incubation: Add the components to the wells. Typically, this includes receptor membranes, a fixed concentration of the radioligand (e.g., 0.5 nM [³H]-Spiperone), and either buffer, the non-specific control, or the test compound.[8] Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.[8][10]

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters multiple times with ice-cold buffer.[10]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Visualization: FGA Mechanism of Action

Caption: High-affinity blockade of D2 receptors by First-Generation Antagonists (FGAs).

The Atypical Revolution: Second-Generation Antipsychotics

The introduction of clozapine in the 1970s, and its wider adoption in 1990, marked a significant paradigm shift.[1] Clozapine was found to be effective in treatment-resistant schizophrenia and, crucially, had a much lower propensity to cause EPS.[1] This led to the development of a new class of drugs: second-generation or "atypical" antipsychotics (SGAs).

The key pharmacological feature distinguishing many SGAs (like risperidone and olanzapine) from FGAs is their multi-receptor binding profile.[10][11][12] They act as antagonists at both dopamine D2 receptors and serotonin 5-HT2A receptors.[10][11][12] The serotonin-dopamine antagonism hypothesis suggests that blocking 5-HT2A receptors increases dopamine release in the nigrostriatal pathway, which may counteract the EPS-inducing effects of D2 blockade.[13] This dual action is believed to contribute to their "atypical" profile of antipsychotic efficacy with a reduced risk of motor side effects.[12][14] However, many SGAs are associated with a higher risk of metabolic side effects, including weight gain, dyslipidemia, and an increased risk of type 2 diabetes.[12][15]

Data Presentation: D2 vs. 5-HT2A Binding Affinities of SGAs

The ratio of 5-HT2A to D2 receptor affinity is a key characteristic of many atypical antipsychotics.

| Drug | Class | D2 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | 5-HT2A/D2 Ratio |

| Clozapine | Dibenzodiazepine | 125 - 160 | 5.4 - 12 | 0.04 |

| Risperidone | Benzisoxazole | 3.3 - 6.0 | 0.16 - 0.5 | 0.05 |

| Olanzapine | Thienobenzodiazepine | 11 - 31 | 4.0 - 6.0 | 0.2 |

| Quetiapine | Dibenzothiazepine | 160 - 360 | 120 - 200 | 0.5 |

| Ziprasidone | Benzisothiazolyl | 4.8 - 10 | 0.4 - 0.6 | 0.06 |

Note: Ki values can vary between studies. A lower 5-HT2A/D2 ratio indicates higher relative affinity for the 5-HT2A receptor.

Experimental Protocol: Functional Antagonist Assay (cAMP Measurement)

This protocol measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key downstream signal of D2 receptor activation (which is coupled to Gi/o proteins).

1. Materials:

-

Cell Line: A cell line (e.g., CHO-K1) stably expressing the human D2 receptor.

-

D2 Agonist: A known D2 receptor agonist, such as dopamine or quinpirole.[16]

-

Test Compound: The SGA to be tested for antagonist activity.

-

Adenylyl Cyclase Stimulator: Forskolin, used to raise intracellular cAMP levels to a measurable baseline.[3][6][16]

-

cAMP Detection Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, ELISA, or BRET-based biosensors).[6][16][17]

-

Assay Buffer/Medium: Appropriate cell culture medium.

2. Procedure:

-

Cell Seeding: Seed the D2 receptor-expressing cells into a 96-well plate and allow them to adhere overnight.

-

Antagonist Pre-incubation: Remove the culture medium and add the test compound (SGA) at various concentrations. Incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.[17]

-

Agonist Stimulation: Add a mixture of forskolin and a fixed concentration of the D2 agonist (typically the EC80, the concentration that gives 80% of the maximal response) to all wells.[6][17] This will stimulate adenylyl cyclase while the D2 agonist attempts to inhibit it.

-

Incubation: Incubate for a specific time (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.[6][17]

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.[17]

3. Data Analysis:

-

Plot the measured cAMP levels against the log concentration of the antagonist.

-

The antagonist will reverse the agonist-induced inhibition of cAMP, causing cAMP levels to rise back towards the level seen with forskolin alone.

-

Fit the data using non-linear regression to determine the IC50 value, which is the concentration of the antagonist that produces 50% of its maximal effect. This value is a measure of the antagonist's potency.

Visualization: SGA Mechanism of Action

Caption: Dual blockade of 5-HT2A and D2 receptors by Second-Generation Antagonists (SGAs).

A New Dimension: Third-Generation Antipsychotics and Partial Agonism

The development of aripiprazole in the early 2000s heralded the arrival of third-generation antipsychotics.[2][18][19] These drugs, which also include brexpiprazole and cariprazine, introduced a novel mechanism of action: D2 receptor partial agonism .[5][20]

Unlike full antagonists that completely block receptor activity, or full agonists that elicit a maximal response, partial agonists produce a submaximal response when they bind to a receptor. This property allows them to act as "dopamine system stabilizers."[7] In a state of hyperdopaminergic activity (as presumed in the mesolimbic pathway in psychosis), they compete with endogenous dopamine and lower the overall receptor stimulation, acting as functional antagonists.[2] Conversely, in a state of hypodopaminergic activity (as presumed in the mesocortical pathway), they provide a low level of receptor stimulation, acting as functional agonists.[2] This mechanism is thought to improve not only positive symptoms but also negative and cognitive symptoms, with a generally lower risk of EPS, hyperprolactinemia, and metabolic side effects compared to earlier generations.

Data Presentation: Receptor Affinities and Intrinsic Activity of Third-Generation Antipsychotics

Intrinsic activity (IA) is a measure of a ligand's ability to activate a receptor, expressed as a fraction of the maximal response produced by the endogenous full agonist (dopamine). An IA of 1 represents a full agonist, 0 represents a neutral antagonist, and values in between represent partial agonists.

| Drug | D2 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | D2 Intrinsic Activity (Approx. %) |

| Aripiprazole | 0.34 - 0.8 | 3.4 - 10 | ~25-30% |

| Brexpiprazole | 0.3 - 1.1 | 0.47 - 1.9 | < Aripiprazole |

| Cariprazine | 0.5 - 1.5 | 18.8 - 30 | ~40% (at D2) |

Note: Intrinsic activity can be assay-dependent. Cariprazine has a higher affinity and IA at D3 receptors.[15]

Experimental Protocol: In Vivo Microdialysis for Dopamine Release

This protocol allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing insight into how a drug modulates neurotransmission in vivo.

1. Materials:

-

Subjects: Laboratory animals (e.g., rats).

-

Surgical Equipment: Stereotaxic frame, anesthetic, surgical drill.[4]

-

Microdialysis Probes: Small, semi-permeable probes for implantation.

-

Perfusion Solution: Artificial cerebrospinal fluid (aCSF).[4]

-

Instrumentation: Syringe pump, fraction collector, and an analytical system for dopamine quantification (e.g., HPLC with electrochemical detection).[4]

-

Test Compound: The third-generation antipsychotic of interest.

2. Procedure:

-

Probe Implantation: Under anesthesia, use a stereotaxic frame to surgically implant a guide cannula into the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).[4] Secure the cannula to the skull. Allow the animal to recover.

-

Microdialysis Experiment: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant rate (e.g., 1.0 µL/min).[4]

-

Baseline Collection: Allow the system to stabilize for 2-3 hours, then collect several baseline dialysate samples (e.g., every 20 minutes) to establish basal dopamine levels.[4]

-

Drug Administration: Administer the test compound (e.g., aripiprazole) systemically (e.g., via intraperitoneal injection).

-

Post-Drug Collection: Continue to collect dialysate samples for several hours to monitor changes in extracellular dopamine concentration over time.

-

Sample Analysis: Analyze the dopamine concentration in the collected dialysate samples using HPLC-ECD.[4]

3. Data Analysis:

-

Quantify the dopamine concentration in each sample by comparing it to a standard curve.

-

Calculate the average basal dopamine level from the pre-drug samples.

-

Express the dopamine levels in the post-drug samples as a percentage of the baseline to normalize the data.[4]

-

Plot the percent change in dopamine concentration over time to visualize the effect of the drug. Statistical analysis (e.g., ANOVA) can be used to determine the significance of the changes.[4]

Visualization: D2 Partial Agonism

Caption: State-dependent action of D2 partial agonists as dopamine system stabilizers.

Unraveling the Complexity: D2 Receptor Signaling Pathways

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the inhibitory G protein, Gi/o. However, emerging research has revealed a more complex signaling network, including a G protein-independent pathway mediated by β-arrestin. Understanding these distinct pathways is crucial for developing next-generation therapeutics with improved efficacy and fewer side effects.

Canonical Gαi/o-Protein Pathway: Upon activation by dopamine or an agonist, the D2 receptor undergoes a conformational change, leading to the activation of its coupled Gi/o protein. The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in decreased production of the second messenger cyclic AMP (cAMP). The Gβγ subunits, also released upon G protein activation, can modulate the activity of various ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels. This pathway is considered the primary mechanism for the therapeutic effects of D2 antagonists.

β-Arrestin Pathway and Biased Agonism: Following agonist binding and G protein activation, the D2 receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins (primarily β-arrestin 2) to the receptor. β-arrestin binding serves two main functions:

-

Desensitization: It sterically hinders further G protein coupling, terminating the canonical signal.

-

Independent Signaling: It acts as a scaffold protein, recruiting a distinct set of signaling molecules (like kinases involved in the ERK pathway) to initiate a separate, G protein-independent signaling cascade.